molecular formula C16H13ClFN5O B2498722 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 865656-00-4

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2498722
CAS No.: 865656-00-4
M. Wt: 345.76
InChI Key: RNUIZFSICIDWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 3-chlorophenylmethyl group at the 1-position and a 4-fluorophenyl carboxamide moiety at the 4-position. The molecular formula is C₁₇H₁₄ClFN₅O, with a molecular weight of 355.78 g/mol .

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUIZFSICIDWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring:

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the chlorophenyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16ClF N5O
  • Molecular Weight : 325.347 g/mol
  • CAS Number : 899737-42-9

Antiparasitic Activity

One of the primary applications of this compound is its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that derivatives of this compound exhibit significant antiparasitic properties:

  • Potency : Compounds derived from this structure demonstrated submicromolar activity (pEC50 > 6) against T. cruzi in vitro.
  • Selectivity : High selectivity was noted (>100-fold over VERO and HepG2 cells), indicating a favorable safety profile for further development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting various cancer cell lines:

Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.88

These findings suggest that the compound could be a valuable candidate for developing new anticancer therapies.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound has provided insights into how modifications can enhance its biological activity:

  • Fluorination Effects : The position of fluorine substitution significantly influences potency; meta and para positions enhance activity, while ortho substitution reduces it.
  • Core Modifications : Alterations to the triazole core or peripheral substituents have been systematically explored, revealing configurations that maintain or improve ligand efficiency.

Study on Chagas Disease Treatment

A notable study focused on optimizing a series of triazole compounds for treating Chagas disease. The lead compound exhibited:

  • Cellular Ligand Efficiency (LE) : LE > 0.25 indicates effective binding to the target.
  • Metabolic Stability : Initial poor stability in mouse liver microsomes was improved through structural modifications suitable for in vivo testing.

Anticancer Investigations

In another study, various derivatives were synthesized and screened against multiple cancer cell lines. The most potent compounds displayed significant growth inhibition percentages, indicating their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Chlorine and fluorine substituents increase logP and membrane permeability compared to non-halogenated analogs. The 3-chlorophenylmethyl group in the target compound may enhance steric hindrance compared to 4-fluorophenyl derivatives .
  • Polar Surface Area (PSA) : Compounds with carbamoylmethyl groups (e.g., ) have higher PSA (~70 Ų), reducing blood-brain barrier penetration compared to the target compound (~50 Ų) .

Antimicrobial Activity

  • The carbamoylmethyl analog () blocks LexA repressor self-cleavage, disarming the bacterial SOS response . This suggests that the triazole-carboxamide scaffold is critical for interacting with LexA’s catalytic site. The target compound’s 3-chlorophenyl group may enhance binding affinity due to increased hydrophobicity.

Anticancer Activity

  • Derivatives with dichlorophenyl or 4-methylphenyl substituents () show selective antiproliferative effects. For example, 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide inhibits renal cancer RXF 393 cells (growth inhibition = -13.42%) . The target compound’s 4-fluorophenyl group may confer similar activity but with improved solubility due to fluorine’s electronegativity.

Metabolic Stability

  • The methyl-substituted analog () exhibits a logP of 2.2 and moderate metabolic stability, while compounds with trifluoromethoxy groups () show prolonged half-lives due to reduced cytochrome P450 metabolism. The target compound’s lack of labile groups (e.g., esters) suggests favorable stability .

Biological Activity

5-Amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed account of its efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H15_{15}ClF N5_5O
  • Molecular Weight : 345.78 g/mol

The presence of the triazole ring and specific substituents (chlorophenyl and fluorophenyl groups) contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.10Induces apoptotic cell death via mitochondrial pathway
HepG2 (Liver Cancer)5.36Inhibits cell proliferation through cell cycle arrest
A549 (Lung Cancer)2.32Triggers oxidative stress leading to apoptosis

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

Research has also explored the neuropharmacological properties of triazole derivatives. The compound has been evaluated for its inhibitory effects on enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated significant AChE inhibitory activity with an IC50_{50} value of 0.23 µM, indicating potential use in treating Alzheimer's disease .
  • Monoamine Oxidase (MAO-B) Inhibition : It also showed selective MAO-B inhibition, which is crucial for managing Parkinson's disease symptoms .

The mechanisms underlying the biological activities of this compound involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By inhibiting AChE and MAO-B, it may enhance cholinergic transmission and modulate neurotransmitter levels.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to its anticancer effects.

Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that the administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a marked increase in apoptotic cells within the tumor tissue, confirming its efficacy as an anticancer agent .

Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was shown to improve cognitive function in mice subjected to induced memory impairment. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behavior .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?

  • Methodology : The synthesis typically involves multi-step processes, including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : To form the triazole core structure via "click" chemistry, ensuring regioselectivity .
  • Substitution reactions : Introducing the 3-chlorophenylmethyl and 4-fluorophenyl groups using halogenated precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Carboxamide formation : Coupling the triazole intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt).
    • Challenges : Low aqueous solubility due to aromatic substituents complicates purification and characterization. Solubility can be improved via co-solvents (e.g., DMSO) or derivatization with hydrophilic moieties .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodology :

  • Enzyme inhibition assays : Fluorometric or colorimetric assays (e.g., kinase or protease inhibition) quantify IC₅₀ values .
  • Cell-based studies : Anticancer activity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls .
  • Anti-inflammatory screening : ELISA-based measurement of cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Compare experimental variables (e.g., cell lines, assay conditions, compound concentrations) to identify outliers .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with other halogens) to isolate critical substituents for activity .
  • Target validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm specificity toward proposed targets .

Q. What strategies optimize solubility and bioavailability without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, with in vitro hydrolysis assays to monitor release .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and assess stability/release profiles via dynamic light scattering (DLS) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Simulate binding to proposed targets (e.g., kinases) using AutoDock Vina, validated by mutagenesis studies .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .
  • QSAR modeling : Develop predictive models using descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

Q. What experimental approaches address conflicting spectral data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic labeling : Synthesize ¹⁵N-labeled triazole derivatives to confirm nitrogen connectivity via ¹⁵N NMR .
  • X-ray crystallography : Resolve absolute configuration and validate computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.